molecular formula C20H21FN2O2 B2445036 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide CAS No. 1448059-63-9

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide

Cat. No. B2445036
CAS RN: 1448059-63-9
M. Wt: 340.398
InChI Key: XWUJTBIJJNTHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide” is an amide, which is a common functional group in organic chemistry. Amides are found in many biological systems and pharmaceuticals due to their stability and versatility .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The cyclopropylamino and fluorophenyl groups suggest that specialized synthetic techniques may be required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopropyl group, a fluorophenyl group, and an amide linkage. These functional groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an amide, this compound would be expected to participate in reactions characteristic of this functional group. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .

Mechanism of Action

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune response. By blocking the activity of these enzymes, this compound helps to reduce inflammation and prevent the immune system from attacking healthy tissues.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune disorders. It also inhibits the proliferation of T cells, which play a key role in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide is its specificity for Janus kinases. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, its use is limited by its potential toxicity and the fact that it can have off-target effects on other enzymes and signaling pathways.

Future Directions

There are a number of potential future directions for research on N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can be used to predict which patients are likely to respond to treatment with this compound. Additionally, there is ongoing research into the use of this compound in combination with other drugs for the treatment of various medical conditions.

Synthesis Methods

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide involves a series of complex chemical reactions. The initial step involves the reaction between 2-fluorobenzaldehyde and 4-(2-aminoethyl)phenol to form 3-(2-fluorophenyl)-N-(4-hydroxyphenyl)propanamide. This intermediate is then subjected to a series of reactions involving cyclopropanation, oxidation, and acylation to yield the final product, this compound.

Scientific Research Applications

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been found to be effective in the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of certain cancers, including leukemia and lymphoma.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical substances .

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c21-18-4-2-1-3-15(18)7-12-19(24)22-16-8-5-14(6-9-16)13-20(25)23-17-10-11-17/h1-6,8-9,17H,7,10-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJTBIJJNTHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.